4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((3-chloro-4-fluorophenyl)amino)-
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Overview
Description
4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((3-chloro-4-fluorophenyl)amino)- is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a thiazinoquinoxaline core, which is a fused heterocyclic system, and is substituted with a 3-chloro-4-fluoroaniline group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((3-chloro-4-fluorophenyl)amino)- typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminobenzothiazole with 2-chloroquinoxaline in the presence of a base, followed by the introduction of the 3-chloro-4-fluoroaniline group through nucleophilic substitution. The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((3-chloro-4-fluorophenyl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the aromatic ring positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents like chloroform or dichloromethane, with catalysts such as palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can lead to the formation of amine-substituted products.
Scientific Research Applications
4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((3-chloro-4-fluorophenyl)amino)- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((3-chloro-4-fluorophenyl)amino)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression.
Comparison with Similar Compounds
Similar Compounds
- 4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((4-fluorophenyl)amino)-
- 4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((4-methylphenyl)amino)-
- 4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((2,4,6-trimethylphenyl)amino)-
Uniqueness
The uniqueness of 4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((3-chloro-4-fluorophenyl)amino)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and fluoro groups enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.
Biological Activity
4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((3-chloro-4-fluorophenyl)amino)- is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique fused structure combining a quinoxaline core with a thiazine ring. This compound exhibits a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Understanding its biological activity is crucial for its potential applications in drug development.
- Molecular Formula : C16H8ClFN4OS
- Molecular Weight : 358.78 g/mol
- CAS Number : 154371-22-9
- Structure : The compound features a thiazinoquinoxaline core with a 3-chloro-4-fluorophenylamino group, contributing to its unique pharmacological profile.
Anticancer Activity
Research indicates that compounds within the thiazinoquinoxaline class exhibit significant anticancer properties. Specifically, studies have shown that 4H-1,3-thiazino(5,6-b)quinoxalin-4-one derivatives can inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth. For instance:
- Mechanism of Action : The compound may inhibit enzymes such as AKT and mTOR, which are critical for cancer cell survival and proliferation.
- Case Study : In vitro studies demonstrated that certain derivatives of this compound inhibited breast cancer cell lines (MCF-7) with IC50 values ranging from 1.27 to 1.50 μM, leading to apoptosis without affecting normal cells .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has also been explored:
- Experimental Findings : Inflammation models indicated that derivatives can significantly reduce pro-inflammatory cytokines and markers of inflammation.
- Mechanism : The anti-inflammatory activity may stem from the inhibition of specific signaling pathways related to inflammatory responses.
Antimicrobial Activity
The antimicrobial efficacy of the compound has been evaluated against various pathogens:
- Results : Preliminary studies suggest moderate antibacterial activity against Gram-positive and Gram-negative bacteria.
- Comparison with Standards : The activity was benchmarked against standard antibiotics, showing competitive results in some strains.
Structure-Activity Relationship (SAR)
The biological activity of thiazinoquinoxaline derivatives is influenced by structural modifications:
Substituent | Effect on Activity |
---|---|
3-Chloro Group | Enhances anticancer properties |
4-Fluoro Group | Increases antimicrobial activity |
Aromatic Amino Group | Modulates interaction with biological targets |
Synthesis and Modification
The synthesis of 4H-1,3-thiazino(5,6-b)quinoxalin-4-one typically involves:
- Condensation Reaction : Combining thiazine precursors with quinoxaline derivatives under controlled conditions.
- Optimization : Utilizing continuous flow reactors for improved yield and purity.
- Modification Potential : The compound's structure allows for various substitutions at the amino group to enhance biological activity.
Properties
CAS No. |
154371-22-9 |
---|---|
Molecular Formula |
C16H8ClFN4OS |
Molecular Weight |
358.8 g/mol |
IUPAC Name |
2-(3-chloro-4-fluoroanilino)-[1,3]thiazino[5,6-b]quinoxalin-4-one |
InChI |
InChI=1S/C16H8ClFN4OS/c17-9-7-8(5-6-10(9)18)19-16-22-14(23)13-15(24-16)21-12-4-2-1-3-11(12)20-13/h1-7H,(H,19,22,23) |
InChI Key |
LGWIRMGLZJAEFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C(=N2)SC(=NC3=O)NC4=CC(=C(C=C4)F)Cl |
Origin of Product |
United States |
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